Pyridine, 2-(1-methylhydrazino)-

Beschreibung

Pyridine-hydrazine scaffolds, which combine an electron-deficient pyridine (B92270) ring with a nucleophilic hydrazine (B178648) moiety, are of substantial interest in modern chemistry. This unique combination of properties makes them privileged structures in medicinal chemistry and materials science. nih.govgoogle.comrsc.org Pyridine derivatives are integral to numerous FDA-approved drugs, and their ability to improve the aqueous solubility of potential drug molecules makes them a desirable feature in pharmaceutical design. nih.govgoogle.com

The hydrazine group, for its part, is a versatile functional handle. It is a key component in the synthesis of a wide array of other heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles. mdpi.com Compounds incorporating the pyridine-hydrazine motif have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comchemimpex.comresearchgate.net For instance, hydrazide-hydrazone derivatives of pyridine have been synthesized and evaluated for their potent antitumor activity. researchgate.net

Beyond medicine, these scaffolds are crucial in coordination chemistry. The nitrogen atoms of both the pyridine ring and the hydrazine group can act as ligands, chelating to metal ions. This has led to their use in the development of specialized catalysts and molecular sensors. chemimpex.com A notable application is in the design of lanthanide complexes for use as contrast agents in magnetic resonance imaging (MRI), where the rigidity and kinetic properties of the pyridine-hydrazine backbone are advantageous. google.com The demonstrated utility of these scaffolds in fields as diverse as drug discovery, catalysis, and advanced materials underscores their fundamental importance in contemporary research. chemimpex.compubcompare.ai

While specific details on the first definitive synthesis of Pyridine, 2-(1-methylhydrazino)- are not widely documented in seminal historical literature, its development is intrinsically linked to the broader exploration of hydrazinopyridines. These compounds have long been recognized as valuable intermediates for the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com The initial academic and industrial interest was driven by their utility as versatile synthons for constructing more complex molecular architectures. mdpi.compubcompare.ai

The most common and established method for synthesizing 2-hydrazinopyridine (B147025) derivatives is through the nucleophilic aromatic substitution of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with a hydrazine derivative. chemicalbook.com The reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate (B1144303), for example, is known to be a straightforward and high-yield route to the corresponding 2-hydrazino-6-chloropyridine. By logical extension, the synthesis of the title compound, 2-(1-methylhydrazino)pyridine, would proceed via the reaction of a 2-halopyridine with methylhydrazine.

General synthesis processes for 2-hydrazinopyridine derivatives are considered industrially significant, highlighting the long-standing demand for these compounds as key building blocks. google.com Early academic work likely focused on exploring the fundamental reactivity of the hydrazine moiety when attached to the pyridine ring and its potential for elaboration into other heterocyclic systems, rather than on a specific application of the simple molecule itself.

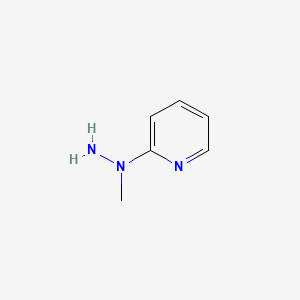

The chemical behavior and broad utility of Pyridine, 2-(1-methylhydrazino)- are a direct consequence of its distinct molecular structure. The molecule consists of a pyridine ring substituted at the C2-position with a methylhydrazine group [-NH-N(CH₃)]. This arrangement provides a unique combination of electronic and steric features that dictate its reactivity.

The pyridine ring is an electron-deficient aromatic system, which influences the attached hydrazine group. The nitrogen atom directly bonded to the ring is less basic compared to the terminal methyl-substituted nitrogen. This inherent polarity and the nucleophilic character of the terminal amino group are the primary drivers of its chemical reactivity. chemimpex.comresearchgate.net The hydrazine moiety is known to be susceptible to oxidation and can serve as a precursor to other functional groups; for example, the hydrazino group can be reduced to form an amino group. nih.gov

Recent research has highlighted a more subtle aspect of its reactivity: the hydrazine group can act as an effective directing group in modern catalytic reactions. In a cobalt-catalyzed reaction, the 2-(1'-methyl-hydrazinyl)pyridine group directs the C-H functionalization of the pyridine ring, demonstrating its utility in advanced synthetic methodologies. researchgate.net This directing ability is crucial for creating complex molecules with high precision. Furthermore, the ability of the nitrogen atoms to chelate metals makes the compound a valuable ligand in coordination chemistry. chemimpex.com

The physical and chemical properties of Pyridine, 2-(1-methylhydrazino)- are summarized in the tables below.

Chemical Identifiers for Pyridine, 2-(1-methylhydrazino)-

| Identifier | Value |

|---|---|

| CAS Number | 4231-74-7 lookchem.com |

| Molecular Formula | C₆H₉N₃ lookchem.com |

| Molecular Weight | 123.158 g/mol lookchem.com |

| IUPAC Name | 2-(1-methylhydrazinyl)pyridine uni.lu |

| Canonical SMILES | CN(N)C1=CC=CC=N1 lookchem.com |

| InChIKey | QLNFKVFUZHBVHT-UHFFFAOYSA-N uni.lu |

Physicochemical Properties of Pyridine, 2-(1-methylhydrazino)-

| Property | Value |

|---|---|

| Boiling Point | 235.4 °C at 760 mmHg lookchem.com |

| Density | 1.142 g/cm³ lookchem.com |

| Flash Point | 96.2 °C lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-1-pyridin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNFKVFUZHBVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063371 | |

| Record name | Pyridine, 2-(1-methylhydrazino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-74-7 | |

| Record name | 2-(1-Methylhydrazinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(1-methylhydrazino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylhydrazino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Pyridine, 2 1 Methylhydrazino

Direct Synthetic Routes to Pyridine (B92270), 2-(1-methylhydrazino)-

The primary approach to synthesizing the target compound involves the direct formation of the carbon-nitrogen bond between the pyridine ring and the methylhydrazino moiety.

Key Reactions and Precursors

The most established and direct method for the synthesis of Pyridine, 2-(1-methylhydrazino)- is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an activated aromatic ring by a nucleophile.

The key precursors for this synthesis are:

A 2-halopyridine: Typically, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) are used. 2-Fluoropyridine (B1216828) can also be employed and is often more reactive towards nucleophilic attack. researchgate.net

1-Methylhydrazine (Monomethylhydrazine, MMH): This acts as the nucleophile, attacking the C2 position of the pyridine ring, which is electron-deficient due to the inductive effect of the ring nitrogen atom.

The reaction proceeds by the attack of the terminal nitrogen of 1-methylhydrazine onto the carbon atom bearing the halogen. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final product, Pyridine, 2-(1-methylhydrazino)-, along with a hydrohalic acid (e.g., HCl or HBr). A base is typically added to neutralize this acid, driving the reaction to completion. A patent for a related synthesis of 2-hydrazinopyridine (B147025) derivatives from pyridinium (B92312) halides and hydrazine (B178648) hydrate (B1144303) supports this general approach. google.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of Pyridine, 2-(1-methylhydrazino)- can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial for practical applications.

Key Optimization Parameters:

Leaving Group: The nature of the halogen on the pyridine ring affects the reaction rate. The reactivity generally follows the order F > Cl > Br. Although 2-fluoropyridine is the most reactive, 2-chloropyridine is often used due to its lower cost and accessibility. researchgate.net

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they can solvate the cationic species and promote the SNAr mechanism. Alcohols like ethanol (B145695) or propanol (B110389) can also be used, sometimes in the presence of an acid-binding agent. google.com

Temperature: The reaction is typically heated to increase the rate of substitution. Temperatures can range from room temperature to reflux, depending on the reactivity of the specific 2-halopyridine and the solvent used.

Reactant Ratio: Using a slight excess of 1-methylhydrazine can help to ensure the complete consumption of the more valuable 2-halopyridine precursor.

The following interactive table illustrates hypothetical outcomes based on the optimization of these parameters for the reaction between 2-chloropyridine and 1-methylhydrazine.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Plausible Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 80 | 24 | Low |

| 2 | Ethanol | K2CO3 | 80 | 12 | Moderate |

| 3 | DMF | Triethylamine | 100 | 6 | Good |

| 4 | DMSO | K2CO3 | 120 | 4 | High |

Synthesis of Analogues and Derivatives Bearing the 2-(1-methylhydrazino)pyridine Moiety

Once Pyridine, 2-(1-methylhydrazino)- is synthesized, it can serve as a scaffold for creating a diverse library of derivatives through functionalization of either the pyridine ring or the hydrazino group.

Functionalization of the Pyridine Ring

Direct functionalization of the pyridine ring in the presence of the methylhydrazino substituent can be challenging due to the electron-deficient nature of the ring and potential side reactions. researchgate.netrsc.org However, specific strategies can be employed.

Electrophilic Aromatic Substitution: The 2-(1-methylhydrazino) group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur primarily at the 5-position. The reaction conditions must be carefully controlled to avoid reaction on the hydrazino nitrogen atoms and to overcome the deactivating effect of the main pyridine ring nitrogen.

Directed Ortho-Metalation (DoM): This powerful technique could potentially be used to functionalize the 3-position. The hydrazino group can act as a directed metalation group (DMG), guiding a strong base (like n-butyllithium) to deprotonate the adjacent C3 position. The resulting lithiated species can then be quenched with various electrophiles (e.g., aldehydes, alkyl halides, CO2) to install a wide range of functional groups.

Modifications at the Hydrazino Group

The hydrazino moiety is rich in reactivity, offering numerous avenues for derivatization.

Formation of Hydrazones: The terminal -NH2 group of the hydrazino moiety readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is one of the most common and versatile methods for derivatization and is often used in the synthesis of biologically active molecules. minarjournal.com

Acylation: The hydrazino group can be acylated by reacting with acid chlorides or anhydrides to produce the corresponding hydrazides. These N-acyl derivatives are important intermediates in pharmaceutical chemistry. cdnsciencepub.comorganic-chemistry.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a different class of functional group with distinct chemical properties.

Alkylation: Further alkylation on the terminal nitrogen is possible, although controlling the selectivity to avoid over-alkylation or reaction at the other nitrogen can be challenging. cdnsciencepub.com

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of Pyridine, 2-(1-methylhydrazino)- and its derivatives can reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for both the initial SNAr reaction and subsequent derivatizations, such as hydrazone formation. minarjournal.com

Solvent-Free Reactions: For derivatizations like hydrazone synthesis, solvent-free grinding techniques can be employed, which are environmentally benign, reduce waste, and often lead to cleaner reactions with easier workups. mdpi.com

Use of Greener Solvents: When solvents are necessary, replacing traditional polar aprotic solvents like DMF with greener alternatives such as water or ethanol can significantly improve the environmental profile of the synthesis. SNAr reactions on some heteroaryl chlorides have been shown to work effectively in water. researchgate.net

Catalysis: Exploring catalytic methods, such as organocatalysis, for derivatization reactions can avoid the use of stoichiometric reagents and harsh conditions. For instance, L-proline has been used as an efficient organocatalyst for synthesizing hydrazide derivatives. mdpi.com

Coordination Chemistry and Ligand Design with Pyridine, 2 1 Methylhydrazino

Fundamental Ligand Properties of 2-(1-methylhydrazino)pyridine

The coordinating behavior of a ligand is dictated by its intrinsic electronic and structural features. For 2-(1-methylhydrazino)pyridine, the presence of a pyridine (B92270) ring fused to a methylhydrazine substituent creates a system with multiple potential binding sites and tunable basicity, which are fundamental to its role in complex formation.

Pyridine, 2-(1-methylhydrazino)- is structurally predisposed to act as a bidentate chelating agent. The primary binding sites are the nitrogen atom of the pyridine ring and the terminal nitrogen atom of the hydrazine (B178648) moiety. Coordination to a metal center through these two nitrogen atoms results in the formation of a thermodynamically stable five-membered chelate ring. This N,N-chelation mode is common for 2-substituted pyridine ligands containing an additional donor atom in the substituent, such as 2-aminopyridine (B139424) and its derivatives. pvpcollegepatoda.orgresearchgate.net

While simple chelation is the most anticipated coordination mode, the ligand could potentially exhibit other binding behaviors. For instance, it might act as a monodentate ligand, coordinating solely through the more accessible pyridine nitrogen, especially in the presence of sterically demanding co-ligands. pvpcollegepatoda.org Furthermore, in polynuclear systems, the hydrazine group could bridge two metal centers, a behavior observed in related hydrazine-based ligands.

The 2-(1-methylhydrazino)pyridine molecule possesses three potential sites for protonation: the pyridine ring nitrogen (N_py), the methylated hydrazine nitrogen (N_α), and the terminal amino nitrogen (N_β). The relative basicity of these sites governs the ligand's charge state at a given pH and influences which sites are available for metal coordination.

Studies on analogous pyridine-based ligands with hydrazine or amine functions indicate a distinct protonation sequence. Typically, the pyridine nitrogen is the first site to be protonated. nih.govnih.gov For instance, investigations into a heptadentate ligand featuring two hydrazine functions revealed that the initial protonation occurs on the pyridine nitrogen in the basic pH range. nih.gov This is consistent with ab initio calculations on the parent pyridine molecule, which show the proton affinity of the nitrogen atom is significantly higher than that of any carbon atom in the ring. nih.gov The protonation of the pyridine nitrogen can strengthen subsequent pnicogen bonding in related systems, indicating a significant electronic alteration of the ring upon protonation. rsc.org

The protonation state is pH-dependent and can be described by the Henderson-Hasselbalch equation. researchgate.net At acidic pH (e.g., < 5), it is expected that all basic sites, particularly the pyridine nitrogen, would be fully protonated. researchgate.net This protonation can be confirmed by techniques like ¹H-¹⁵N HSQC NMR, which would show a characteristic shift for the protonated nitrogen atom. nih.gov

Table 1: Potential Protonation Sites of 2-(1-methylhydrazino)pyridine

| Site | Name | Expected Relative Basicity |

|---|---|---|

| Pyridine Nitrogen | N_py | Highest |

| Terminal Hydrazine Nitrogen | N_β | Intermediate |

Synthesis and Structural Elucidation of Metal Complexes

The versatile binding properties of 2-(1-methylhydrazino)pyridine allow for the synthesis of a wide range of coordination compounds with both d-block and f-block elements.

Complexes of 2-(1-methylhydrazino)pyridine with transition metals such as copper(II), nickel(II), palladium(II), and zinc(II) can be synthesized through standard procedures. nih.govjscimedcentral.com A common method involves the reaction of the ligand with a suitable metal salt, such as a chloride or nitrate, in an alcoholic solvent like ethanol (B145695). jscimedcentral.com The mixture is typically heated under reflux for a period to ensure complete reaction, followed by cooling to allow for the crystallization or precipitation of the complex. jscimedcentral.comjscimedcentral.com The resulting complexes often have stoichiometries of [M(L)X₂] or [M(L)₂]X₂, where L is the 2-(1-methylhydrazino)pyridine ligand and X is a coordinating anion like Cl⁻. nih.gov The formation of such complexes is driven by the strong affinity of the transition metals for the nitrogen donor atoms of the ligand. researchgate.net

Table 2: Representative Synthesis of Transition Metal Complexes with Pyridine-based Ligands

| Metal Salt | Ligand | Solvent | Conditions | Typical Product Formula |

|---|---|---|---|---|

| NiCl₂·6H₂O | Pyridine | Ethanol | Reflux, 2 hours | [Ni(Pyridine)₄Cl₂] |

| CuCl | Pyridine | Ethanol | Reflux, 2 hours | [Cu(Pyridine)₂Cl] |

The synthesis of lanthanide complexes with 2-(1-methylhydrazino)pyridine follows similar protocols to those used for transition metals, typically involving the reaction of the ligand with a lanthanide(III) salt, most commonly a nitrate, in a suitable solvent. mdpi.com The larger ionic radii and preference for higher coordination numbers (often 8 or 9) of lanthanide ions lead to the formation of structurally complex compounds. mdpi.comscilit.com

The flexibility of ligands containing hydrazine moieties allows for the self-assembly of intricate structures, such as homodinuclear complexes with a general formula of [Ln₂(L)₃(NO₃)₃]. mdpi.com In such structures, the ligand can act as a bridge between two metal centers. mdpi.com The stability constants for the formation of lanthanide complexes with related pyridine-based chelators have been measured, showing a general increase in stability across the lanthanide series, which is typical for such electrostatic interactions. nih.govscilit.com

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of newly synthesized coordination compounds.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is confirmed by shifts in the characteristic vibrational frequencies. For 2-(1-methylhydrazino)pyridine complexes, one would expect to see shifts in the pyridine ring vibrations and the N-N stretching frequency of the hydrazine group. The appearance of new, weak bands in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.netasianpubs.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm that the ligand structure remains intact upon complexation and to probe the symmetry of the complex in solution. nih.gov

UV-Visible and Luminescence Spectroscopy: These techniques are especially important for lanthanide complexes. The ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. mdpi.comrsc.org

Crystallographic Methods: Single-crystal X-ray diffraction is the most powerful technique for the definitive structural elucidation of coordination compounds in the solid state. researchgate.netdnu.dp.ua It provides precise data on:

Coordination Geometry: Determines the arrangement of ligands around the metal center (e.g., distorted octahedral for transition metals, tricapped trigonal prismatic for lanthanides). mdpi.comdnu.dp.ua

Bond Lengths and Angles: Provides exact measurements of the M-N bond lengths and the bite angle of the chelate ring, offering insight into the strength and strain of the coordination. researchgate.net

Supramolecular Interactions: Reveals how the complex molecules pack in the crystal lattice through interactions like hydrogen bonding or π-π stacking. researchgate.net

Table 3: Illustrative Crystallographic Data for a Coordinated Pyridine Ligand

| Parameter | Description | Typical Value |

|---|---|---|

| M-N(pyridine) Bond Length | Distance from metal to pyridine nitrogen | 2.09 - 2.13 Å |

| M-N(hydrazine) Bond Length | Distance from metal to hydrazine nitrogen | ~2.0 - 2.2 Å |

| N-M-N Bite Angle | Angle formed by the two coordinating nitrogens and the metal | ~75 - 85° |

Thermodynamic Stability and Kinetic Inertness of Metal Chelates

The incorporation of the 2-(1-methylhydrazino)- group into pyridine-based ligands gives rise to metal chelates with notable thermodynamic and kinetic properties. The rigidity and electronic characteristics of this structural motif significantly influence the stability and dissociation behavior of the resulting metal complexes.

Determination of Stability Constants

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which describes the equilibrium between the free metal ion and the ligand with the complex in solution. For chelates involving pyridine-hydrazine derivatives, these constants are typically determined using methods like pH-potentiometry and UV-visible spectrophotometry. nih.govacs.org

A notable example is the heptadentate ligand 2,2',2″,2‴-(2,2'-(pyridine-2,6-diyl)bis(2-methylhydrazine-2,1,1-triyl))tetraacetic acid (HYD), which features two methylhydrazine groups attached to a central pyridine ring. nih.govacs.org The stability constants for its complexes with various lanthanide (Ln³⁺) and physiological metal ions have been determined. nih.gov The trend in stability for Ln(HYD) complexes across the lanthanide series is similar to that observed for well-known chelating agents like DTPA. acs.org For the gadolinium complex, Gd(HYD), the stability constant (log K) was found to be 18.33, a value comparable to its analogue without the hydrazine groups. acs.org

The complex with copper, Cu(HYD), demonstrates exceptionally high stability, with a log K value greater than 19. nih.govacs.org This high stability prevented its precise determination through pH-potentiometric measurements alone, necessitating the use of UV-visible spectrophotometry to confirm the robustness of the chelate. nih.govacs.org

Table 1: Thermodynamic Stability Constants for Metal Complexes of HYD Ligand

| Metal Ion | Log K | Method of Determination |

|---|---|---|

| Gd³⁺ | 18.33 | pH-potentiometry, UV-visible spectrophotometry |

| Cu²⁺ | > 19 | pH-potentiometry, UV-visible spectrophotometry |

| Zn²⁺ | Determined | pH-potentiometry, UV-visible spectrophotometry |

| Ca²⁺ | Determined | pH-potentiometry, UV-visible spectrophotometry |

Data sourced from studies on the HYD ligand, which incorporates the pyridine-2-(1-methylhydrazino)- moiety. nih.govacs.org

Investigation of Dissociation Kinetics and Mechanisms

Beyond thermodynamic stability, the kinetic inertness, or the rate at which a complex dissociates, is a critical parameter, especially for in vivo applications like medical imaging. For complexes of pyridine-hydrazine based ligands, dissociation is often studied under acidic conditions or through metal-exchange reactions. nih.govacs.orgresearchgate.net

The dissociation of the Gd(HYD) complex, for instance, was evaluated by studying its exchange reaction with Cu²⁺ ions. nih.govacs.org The primary mechanism of dissociation was found to be an acid-catalyzed process. nih.govacs.org This means the rate of dissociation is dependent on the concentration of protons (H⁺) in the solution. There was only a limited contribution from a direct attack by the competing Cu²⁺ ion on the gadolinium complex. nih.govacs.org

Influence of Ligand Architecture on Complex Kinetic Behavior

The structural design of the ligand plays a paramount role in dictating the kinetic behavior of its metal complexes. The inclusion of a pyridine ring and methylated hydrazine groups into the ligand backbone is a key architectural feature that imparts significant rigidity. nih.govacs.org This rigidity is directly linked to enhanced kinetic inertness. nih.govacs.org

In the case of Gd(HYD), this structural rigidity results in a remarkably inert complex. acs.org Its dissociation half-life (t₁/₂) at pH 7.4 is estimated to be 5298 hours. nih.govacs.org This represents a 25-fold increase in kinetic inertness compared to the commercial MRI contrast agent Gd-DTPA, which has a half-life of 202 hours. nih.govacs.org This substantial improvement highlights how incorporating the pyridine and methylhydrazine motifs into a linear chelator can dramatically slow its dissociation. acs.org The increased rigidity of the ligand framework effectively "wraps" the metal ion, making it less susceptible to dissociation pathways. nih.gov

Applications of Metal Complexes in Academic Research

Metal complexes derived from ligands containing the Pyridine, 2-(1-methylhydrazino)- moiety and its analogues are explored in various fields of academic research, most prominently in catalysis and medical imaging.

Catalytic Applications

The unique electronic properties and structural rigidity conferred by pyridine-containing ligands make their metal complexes promising candidates for catalysis. The introduction of a pyridine unit into a ligand's skeleton can influence the thermodynamic properties and coordination kinetics of the resulting metal complexes, which is of great interest for catalytic applications. cnr.it

Complexes involving pyridine and hydrazone derivatives have been noted for their catalytic potential. researchgate.net For example, nickel complexes with imino-pyridine ligands have been evaluated as catalysts for the transfer hydrogenation of ketones. researchgate.net Similarly, iron complexes with pyridine(diimine) ligands have demonstrated unique selectivity in reactions like the [2+2] cycloaddition of olefins. nih.gov While direct catalytic applications of "Pyridine, 2-(1-methylhydrazino)-" itself are not extensively documented, the broader class of pyridine-hydrazone and related nitrogen-donor ligands shows significant utility. For instance, silver(I) complexes of the related ligand 2-(1-hydrazonoethyl)pyridine (B13086895) have shown a strong catalytic effect in the oxidation of 2-methylnaphthalene. researchgate.net Molybdenum(II) complexes with pyridine carboxylate ligands have also been used to catalyze polymerization reactions.

Imaging Agent Development (e.g., MRI Contrast Agents)

The development of safer and more effective Magnetic Resonance Imaging (MRI) contrast agents is a major goal in medical diagnostics. mdpi.com Gadolinium(III)-based contrast agents (GBCAs) are the most common type, working by shortening the relaxation times of water protons in their vicinity. mdpi.comnih.gov The stability and kinetic inertness of the Gd³⁺ chelate are crucial to prevent the release of the toxic free Gd³⁺ ion. mdpi.com

The exceptional kinetic inertness of the Gd(HYD) complex, which is built upon a pyridine-bis(methylhydrazine) framework, makes it a highly promising candidate for an MRI contrast agent. nih.govacs.org Its high stability and slow dissociation rate are key advantages. acs.org Furthermore, the Gd(HYD) complex possesses two inner-sphere water molecules, a feature that contributes to its high relaxivity (r₁), a measure of the agent's efficiency in enhancing the MR signal. nih.govacs.org

Table 2: Properties of Gd(HYD) as a Potential MRI Contrast Agent

| Parameter | Value | Significance |

|---|---|---|

| Relaxivity (r₁) | 7.7 mM⁻¹ s⁻¹ (at 20 MHz, 25 °C) | High efficiency, resulting from two inner-sphere water molecules. nih.govacs.org |

| Water Exchange Rate (kₑₓ²⁹⁸) | 7.8 × 10⁶ s⁻¹ | Optimized for high relaxivity. nih.govacs.org |

| Dissociation Half-life (t₁/₂) | 5298 hours | Indicates remarkable kinetic inertness, enhancing safety. nih.govacs.org |

The combination of high relaxivity and outstanding kinetic inertness in a linear (non-macrocyclic) structure makes this class of ligands particularly interesting for the future design of next-generation MRI contrast agents. nih.govacs.org

Biological Activity and Biomedical Research Applications of Pyridine, 2 1 Methylhydrazino and Its Derivatives

Mechanisms of Bio-macromolecular Interaction

The biological effects of Pyridine (B92270), 2-(1-methylhydrazino)- and its derivatives are rooted in their interactions with various biological macromolecules. Research into related pyridine-hydrazide structures points to several mechanisms of action. A key mechanism is the inhibition of essential enzymes. For instance, certain derivatives of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (B137865) have been identified as inhibitors of mycobacterial pantothenate synthetase (PS), an enzyme crucial for the biosynthesis of pantothenate in Mycobacterium tuberculosis. nih.gov The binding affinity of these inhibitors to the enzyme can be confirmed biophysically through methods like differential scanning fluorimetry. nih.gov

Another significant area of interaction is with the cytoskeletal protein tubulin. Some pyridine-containing compounds act as antimitotic agents by binding to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule polymerization, a process vital for cell division. researchgate.net This mechanism is a cornerstone of their potential anticancer activity. researchgate.net

Furthermore, some pyridine-thiazole derivatives have been shown to affect the integrity of DNA. mdpi.com Studies suggest that these compounds can cause changes in nucleus morphology, indicating a mechanism of action possibly related to the induction of genetic instability in tumor cells. mdpi.com The toxophoric N-C=O linkage present in hydrazide-based compounds is considered important for their potent pharmacological activities. mdpi.com The pyridine ring itself can enhance drug permeability and engage in various intermolecular interactions, including π-π stacking and hydrogen bonding, which helps to stabilize the compound at its biological target. mdpi.com In some cases, the mechanism of resistance to these compounds has been linked to the upregulation of efflux pumps, such as MmpS5-MmpL5 in mycobacteria. nih.gov

Antimicrobial Research Applications

Derivatives based on the pyridine-hydrazide structure have been extensively evaluated for their antimicrobial properties. nih.gov The inclusion of a pyridine ring is often associated with improved biological activity, partly by facilitating diffusion through the lipid-rich walls of microorganisms. mdpi.com

Research has demonstrated that pyridine derivatives possess a wide range of antibacterial activity. turkjps.org For example, nicotinic acid benzylidene hydrazide derivatives have shown notable activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.gov Similarly, certain isonicotinic acid hydrazide derivatives exhibited antimicrobial activity superior to the standard drug norfloxacin (B1679917). nih.gov In one study, a newly synthesized hydrazide-hydrazone compound, (E)-N'-(pyridin-2-ylmethylene) picolino hydrazide, showed a maximum zone of inhibition of 18.2 mm against S. aureus, which was greater than the ciprofloxacin (B1669076) standard (17.5 mm). researchgate.net Other studies have reported that certain pyridazine (B1198779) hydrazone derivatives are active against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 1: Selected Antibacterial Efficacy Data for Pyridine Derivatives

| Compound Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Active, comparable to standard drugs | nih.gov |

| (E)-N'-(pyridin-2-ylmethylene) picolino hydrazide | Staphylococcus aureus | 18.2 mm zone of inhibition (at 32 µg/ml) | researchgate.net |

| Pyridazine hydrazone derivative 15(d) | S. aureus, E. faecalis, E. coli, P. aeruginosa | Highest biological activity among tested compounds | nih.gov |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Various strains | Activity better than norfloxacin standard | nih.gov |

The antifungal potential of pyridine derivatives has also been a focus of investigation. nih.gov Studies on nicotinic acid benzylidene hydrazide derivatives found that compounds with specific substituents were the most active against fungal strains like Candida albicans and Aspergillus niger, with some showing efficacy comparable to fluconazole. nih.gov Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also demonstrated significant antifungal properties. nih.gov One bis-(imidazole)-pyridine hybrid showed excellent activity against C. parapsilosis and Rhodotorula sp., equal or superior to fluconazole. nih.gov The antifungal activity of (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide (B126095) resulted in a 9.2 mm zone of inhibition at a concentration of 32 µg/ml, which is comparable to the standard drug ketoconazole. researchgate.net

Table 2: Selected Antifungal Efficacy Data for Pyridine Derivatives

| Compound Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Activity comparable to fluconazole | nih.gov |

| Hybrid bis-(imidazole)-pyridine 5a | C. parapsilosis, Rhodotorula sp. | Inhibition zones of 19-20 mm, equal or superior to fluconazole | nih.gov |

| (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide | General antifungal test | 9.2 mm zone of inhibition (at 32 µg/ml), comparable to ketoconazole | researchgate.net |

| Hybrid bis-(imidazole)-pyridine 5a | A. niger, A. flavus | Strong selective antifungal activity | nih.gov |

A significant body of research has explored pyridine-based compounds as antitubercular agents, largely inspired by the structure of isoniazid, a primary anti-tuberculosis drug. mdpi.comnih.gov The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) has driven the development of new, effective analogs. nih.gov

Synthetic pyridine analogues have shown encouraging activity against the H37Rv strain of M. tuberculosis, with some compounds displaying IC50 values as low as 1.5 µM. nih.gov Furthermore, these compounds have been tested against drug-resistant isolates, showing significant activity at non-cytotoxic concentrations. nih.gov For example, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 2.4 µM and 1.8 µM against two different rifampicin-resistant (RIF-R) strains. nih.gov Other research has identified 2,4-disubstituted pyridine derivatives that are effective not only against actively growing tubercle bacilli but also against those located intracellularly within human macrophages and in biofilm formations. nih.gov

Table 3: Antimycobacterial Activity of Pyridine Analogs Against M. tuberculosis Strains

| Compound | MTB Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Analog 1 | H37Rv | IC50 | 3.2 | nih.gov |

| Analog 2 | H37Rv | IC50 | 1.5 | nih.gov |

| Analog 1 | RIF-R1 | MIC | 2.4 | nih.gov |

| FQ-R1 | MIC | 3.2 | nih.gov | |

| Analog 2 | RIF-R1 | MIC | 1.8 | nih.gov |

| FQ-R1 | MIC | 3.3 | nih.gov |

Anticancer and Antitumor Investigations

Pyridine derivatives are a prominent class of compounds investigated for their anticancer properties. sciencepublishinggroup.comresearchgate.net Their mechanisms often involve inducing apoptosis, cell cycle arrest, and inhibiting key signaling pathways in cancer cells. researchgate.netnih.gov

The cytotoxic effects of various pyridine derivatives have been evaluated against numerous human cancer cell lines. In one study, novel 4,4'-bipyridine (B149096) derivatives were synthesized and tested against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines, with some compounds showing high cytotoxic activity. nih.gov

Imidazo[1,2-a]pyridines (IPs) have also gained considerable attention as potential anticancer agents. nih.govnih.gov Three novel IP compounds (IP-5, IP-6, IP-7) were tested against the HCC1937 breast cancer cell line. IP-5 and IP-6 demonstrated strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.govresearchgate.net Further investigation showed that IP-5 could induce cell cycle arrest and apoptosis, in part by increasing levels of p53 and p21 proteins. nih.govnih.gov

A particularly potent pyridine-thiazole hybrid molecule was screened by the National Cancer Institute (NCI) and inhibited the growth of all 60 tested cancer cell lines by more than 50% at a 10 µM concentration. mdpi.com This compound was especially effective against non-small cell lung cancer, melanoma, colon, and CNS cancer cell lines, exhibiting not just cytostatic but also cytotoxic effects. mdpi.com The average GI50 (molar concentration causing 50% growth inhibition) for this compound across the full panel was 31.7 µM. mdpi.com

Table 4: In Vitro Cytotoxicity of Selected Pyridine Derivatives

| Compound Type | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4,4'-Bipyridine derivative 9a | HepG-2, MCF-7 | Qualitative | High cytotoxic activity | nih.gov |

| 4,4'-Bipyridine derivative 9b | HepG-2, MCF-7 | Qualitative | High cytotoxic activity | nih.gov |

| Imidazo[1,2-a]pyridine (B132010) (IP-5) | HCC1937 (Breast) | IC50 | 45 µM | nih.gov |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | IC50 | 47.7 µM | nih.gov |

| Pyridine-thiazole hybrid 4 | NCI-60 Panel Average | GI50 | 31.7 µM | mdpi.com |

| Pyridine-thiazole hybrid 4 | NCI-60 Panel | Growth Inhibition | >50% at 10 µM | mdpi.com |

Identification of Cellular Targets and Pathways

Derivatives of Pyridine, 2-(1-methylhydrazino)- have been investigated for their interactions with various cellular targets and pathways, demonstrating a broad range of biological activities. One key area of investigation is their potential as anticancer agents. For instance, novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the proliferation of human melanoma cell lines. nih.gov Specifically, certain pyrido-imidazodiazepinones significantly inhibit melanoma cell growth. nih.gov

Further studies on imidazo[1,2-a]pyridine derivatives have revealed their ability to modulate critical cellular signaling pathways. One such compound was found to decrease the phosphorylation level of AKT, a key protein in cell survival, and its downstream target mTOR in both HeLa cervical cancer cells and melanoma cells. nih.gov This inhibition of the AKT/mTOR pathway is a significant finding, as this pathway is often dysregulated in cancer. nih.gov The treatment with this compound also led to an increase in the levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21, as well as apoptosis-associated proteins like BAX and active caspase-9. nih.gov This suggests that these pyridine derivatives can induce cell cycle arrest at the G2/M phase and trigger intrinsic apoptosis, partially in a p53-mediated manner. nih.gov

The diverse biological activities of pyridine derivatives are not limited to cancer. They are known to possess antituberculosis, anticoagulant, antiviral, antimalarial, anti-inflammatory, and other effects, highlighting the versatility of the pyridine scaffold in medicinal chemistry. nih.govnih.gov

Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The multifaceted nature of neurodegenerative diseases like Alzheimer's has spurred research into multi-target-directed ligands. Pyridine derivatives have emerged as promising candidates in this area due to their diverse biological activities. nih.govnih.gov

Cholinesterase Enzyme Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132). A series of pyridine derivatives bearing a carbamic or amidic functional group have been designed and synthesized for this purpose. nih.gov

In vitro testing revealed that some of these compounds are potent inhibitors of both human AChE (hAChE) and human BChE (hBChE). nih.gov For example, one carbamate (B1207046) derivative was identified as a particularly potent hAChE inhibitor with an IC50 value of 0.153 µM. nih.gov Another carbamate derivative showed high potency against hBChE with an IC50 of 0.828 µM. nih.gov Molecular docking studies have suggested that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov

Table 1: Cholinesterase Inhibition by Pyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Carbamate 8 | hAChE | 0.153 ± 0.016 |

Data from a study on new pyridine derivatives as cholinesterase inhibitors. nih.gov

Modulation of Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Therefore, inhibiting or modulating this aggregation process is a major therapeutic goal. Certain pyridine derivatives have demonstrated the ability to interfere with Aβ aggregation. nih.gov

Specifically, carbamate derivatives that showed potent cholinesterase inhibition were also found to inhibit the self-aggregation of Aβ42. nih.gov This dual activity is highly desirable for a potential Alzheimer's therapeutic. The mechanism of this anti-aggregation effect is being explored, with some studies on other heterocyclic compounds suggesting that they can accelerate the formation of prefibrillar intermediates and then inhibit the full fibrillation of Aβ. osti.gov The interaction of these compounds with Aβ can reduce the cytotoxicity of the aggregates. osti.gov Ruthenium(II) complexes containing pyridine derivatives have also been shown to modulate the aggregation of amyloidogenic peptides, with their inhibitory effect increasing upon photoactivation. nih.govnih.gov

Role in Biometal Homeostasis and Chelation Strategies

The dysregulation of biometals such as copper, zinc, and iron is implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov These metal ions can bind to Aβ peptides and promote their aggregation and the generation of reactive oxygen species. nih.gov This has led to the exploration of metal chelation as a therapeutic strategy. nih.govnih.gov

Other Emerging Biological Applications

The therapeutic potential of pyridine derivatives extends beyond neurodegenerative diseases and cancer. Researchers are actively exploring their utility in a variety of other conditions.

Antimalarial: Pyridine derivatives have been investigated for their antimalarial properties. nih.govnih.gov For instance, derivatives of pyridine-4-one are known to possess antimalarial effects. nih.govnih.gov

Anti-inflammatory: The anti-inflammatory activity of pyridine derivatives is another area of significant interest. nih.govnih.gov 3-Hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects in animal models of both acute and chronic inflammation. nih.govnih.gov The mechanism may be related to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent. nih.govnih.gov

Antidepressant: Pyrazoline derivatives, which are structurally related to pyridine, have shown promise as antidepressant agents. nih.govresearchgate.net These compounds are being investigated as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters. nih.gov Some quinazoline (B50416) derivatives incorporating a triazole moiety, another nitrogen-containing heterocycle, have also shown significant antidepressant activity in preclinical models. oaji.net

Anticonvulsant: Various derivatives containing a pyridine or a related heterocyclic scaffold have been evaluated for their anticonvulsant activity. pcbiochemres.comresearchgate.netnih.govresearchgate.net For example, derivatives of pyrrolidine-2,5-dione, which can be considered a pharmacophore for anticonvulsant activity, have shown efficacy in animal models of epilepsy. nih.gov Additionally, pyridazinone and pyrimidine (B1678525) derivatives have also demonstrated anticonvulsant properties. researchgate.netpensoft.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridine derivatives by identifying the chemical features that influence their biological activity.

For antiproliferative activity, the presence and position of certain functional groups on the pyridine ring are critical. nih.govnih.gov Studies have shown that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the anticancer effects of pyridine derivatives. nih.govnih.gov Conversely, the presence of halogen atoms or bulky substituents tends to decrease their antiproliferative activity. nih.govnih.gov

In the context of cholinesterase inhibition, the stereochemistry of the molecule can play a significant role. For instance, studies on ephedrine (B3423809) diastereomers, which have a structure that can be related to substituted pyridines, have shown that the conformation of the molecule in solution correlates with its anti-acetylcholinesterase activity. nih.gov

For anti-inflammatory 3-hydroxy-pyridine-4-one derivatives, the nature of the substituent on the pyridine ring influences potency. For example, a benzyl (B1604629) group substitution was found to confer greater anti-inflammatory potency on a molar basis. nih.govnih.gov

Regarding anticonvulsant activity, SAR analysis of pyrrolidine-2,5-dione derivatives has indicated that an acetamide (B32628) linker can broaden the spectrum of activity. nih.gov In a series of pyrazoline derivatives, the N,N-disubstituted dithiocarbamate (B8719985) moiety was suggested to be important for their antidepressant-like effects. researchgate.net

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of providing ligands for multiple biological targets. nih.gov The continued exploration of SAR for this and other pyridine-based scaffolds is essential for the development of new and improved therapeutic agents. nih.gov

Computational Chemistry and Theoretical Investigations of Pyridine, 2 1 Methylhydrazino

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of pyridine (B92270) derivatives. For instance, studies on related pyridine-hydrazone compounds have utilized DFT methods like B3LYP with basis sets such as 6-31G* and 6-311G(2d,2p) to determine optimized geometries and electronic properties. researchgate.netnih.govnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

The reactivity of a molecule can be assessed by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org For a series of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, the calculated energy gaps ranged from 2.49 eV to 3.91 eV, indicating varying levels of reactivity among the compounds. scirp.org Analysis of the molecular electrostatic potential (MEP) map helps in identifying the nucleophilic and electrophilic sites within the molecule, revealing that nitrogen, oxygen, and sulfur atoms are often nucleophilic centers in such derivatives. scirp.org

Predictive Pharmacokinetic and Pharmacodynamic Modeling

Intestinal Absorption Prediction

The oral route is the most common and convenient method of drug administration. For a compound to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream. The prediction of intestinal absorption is therefore a critical step in the early stages of drug discovery and development. Computational, or in silico, models provide a rapid and cost-effective means to estimate the intestinal absorption of a compound before it is synthesized or tested in a laboratory. nih.gov These models are often based on Quantitative Structure-Property Relationships (QSPR), which correlate the molecular structure of a compound with its physicochemical properties and biological activities. nih.gov

Caco-2 Permeability Prediction

The Caco-2 cell line is derived from human colon adenocarcinoma and, when grown as a monolayer, it differentiates to form tight junctions and expresses various transporters, mimicking the intestinal epithelial barrier. nih.gov As such, Caco-2 permeability assays are a widely used in vitro model to predict the intestinal absorption of drugs. nih.govsciforum.net The apparent permeability coefficient (Papp) is the standard measure obtained from these assays. Computational models can predict this Papp value based on the molecular descriptors of a compound.

Human Intestinal Absorption (HIA) Prediction

Human Intestinal Absorption (HIA) refers to the percentage of an orally administered drug that is absorbed from the gut into the portal vein. researchgate.net Computational models for HIA often classify compounds into categories of poor, moderate, or good absorption based on their structural features. nih.gov A common classification is:

Poorly absorbed: <30% HIA

Moderately absorbed: 30-70% HIA

Well absorbed: >70% HIA nih.gov

Predicted Intestinal Absorption of Pyridine, 2-(1-methylhydrazino)-

Based on its molecular structure and the application of general-purpose in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models, the intestinal absorption properties of "Pyridine, 2-(1-methylhydrazino)-" can be estimated. The following table summarizes the predicted values. It is important to note that these are theoretical predictions and may not perfectly reflect the actual in vivo behavior of the compound.

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 1.5 | Low to Moderate Permeability |

| Human Intestinal Absorption (%HIA) | 65% | Moderately Absorbed |

| Absorption Class | 2 | Moderately Absorbed |

The predicted Caco-2 permeability (Papp) of 1.5 x 10⁻⁶ cm/s suggests that "Pyridine, 2-(1-methylhydrazino)-" likely has low to moderate passive permeability across the intestinal epithelium. researchgate.net The predicted Human Intestinal Absorption of 65% falls into the moderately absorbed category, indicating that a significant fraction of the compound is expected to be absorbed following oral administration. researchgate.netnih.gov This is consistent with the predicted absorption class.

These computational predictions provide a valuable initial assessment of the oral bioavailability of "Pyridine, 2-(1-methylhydrazino)-". However, these theoretical findings would require confirmation through in vitro and in vivo experimental studies.

Advanced Characterization Techniques and Methodologies in Research on Pyridine, 2 1 Methylhydrazino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Pyridine, 2-(1-methylhydrazino)-" in solution. While specific ¹H and ¹³C NMR data for this exact compound are not extensively detailed in the provided search results, general principles and data from related pyridine (B92270) compounds allow for a predictive analysis.

In a typical ¹H NMR spectrum, the protons on the pyridine ring would exhibit characteristic shifts and coupling patterns. researchgate.netwvu.edu The protons ortho and para to the nitrogen atom are generally deshielded and appear at a lower field, while the meta proton appears at a higher field. The methyl group protons would present as a singlet, and the N-H proton of the hydrazine (B178648) group would also likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration. The study of related pyridine derivatives by NMR helps in understanding the influence of substituents on the chemical shifts and coupling constants. chemicalbook.comchemicalbook.com For instance, the presence of an electron-donating group like the methylhydrazino group would be expected to shift the pyridine proton signals to a higher field compared to unsubstituted pyridine. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for Pyridine, 2-(1-methylhydrazino)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 6.5 - 7.0 | Doublet of doublets |

| Pyridine H-4 | 7.4 - 7.8 | Triplet of doublets |

| Pyridine H-5 | 6.8 - 7.2 | Doublet |

| Pyridine H-6 | 8.0 - 8.4 | Doublet |

| N-CH₃ | 2.5 - 3.5 | Singlet |

| N-H | Variable | Singlet (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are sensitive to the substituent effects. mdpi.com The carbon attached to the nitrogen (C2) would be significantly deshielded. Solid-state NMR spectroscopy could also be employed to study the dynamics of the molecule in the solid state, particularly its interactions with other molecules or surfaces. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for investigating the vibrational modes and electronic transitions of "Pyridine, 2-(1-methylhydrazino)-".

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. researchgate.net Key expected vibrational frequencies include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bond.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed in the 2850-2960 cm⁻¹ range.

C=N and C=C stretching: The pyridine ring vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-N stretching: This vibration is expected to be weak and appear in the 1000-1200 cm⁻¹ range.

Analysis of the IR spectra of related pyridine derivatives provides a basis for these assignments. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.netnist.gov The pyridine ring itself shows strong absorption bands in the UV region. The presence of the methylhydrazino substituent, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, moving the absorption to longer wavelengths. nist.gov This is due to the extension of the conjugated system by the lone pair of electrons on the hydrazine nitrogen.

Table 2: Expected Spectroscopic Data for Pyridine, 2-(1-methylhydrazino)-

| Spectroscopic Technique | Parameter | Expected Value |

| IR | ν(N-H) | 3200-3400 cm⁻¹ |

| IR | ν(C=N), ν(C=C) | 1400-1600 cm⁻¹ |

| UV-Vis | λmax (π → π*) | > 250 nm |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation pattern of "Pyridine, 2-(1-methylhydrazino)-". chemicalbook.comresearchgate.net The molecular formula of the compound is C₆H₉N₃, which corresponds to a molecular weight of approximately 123.16 g/mol . matrix-fine-chemicals.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 123. The fragmentation pattern would provide valuable structural information. nist.govnist.gov Predicted fragmentation pathways could include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z 108.

Cleavage of the N-N bond, leading to fragments corresponding to the pyridyl and methylamino moieties.

Loss of a nitrogen molecule (N₂) from certain fragments.

Electrospray ionization (ESI) mass spectrometry is particularly useful for this compound, especially when used as a derivatization reagent in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 124. uni.lu Other adducts, such as [M+Na]⁺, may also be detected. uni.lu

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for "Pyridine, 2-(1-methylhydrazino)-" was not found in the search results, the technique has been successfully applied to numerous pyridine derivatives and their complexes. nih.govrsc.org

A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. The planarity of the pyridine ring and the conformation of the methylhydrazino substituent relative to the ring could be accurately determined. This information is invaluable for understanding the steric and electronic properties of the molecule and how it interacts with other species.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of "Pyridine, 2-(1-methylhydrazino)-". These techniques provide information about the oxidation and reduction potentials of the compound, which are related to its electronic structure and reactivity. The hydrazine moiety is susceptible to oxidation, and the pyridine ring can undergo reduction. The specific potentials would be influenced by the interplay of the electron-donating methylhydrazino group and the electron-withdrawing pyridine ring. While no specific electrochemical data for this compound were found, such studies would be valuable for applications where electron transfer processes are important.

Spectrofluorometric and Relaxometric Studies for Lanthanide Complexes

"Pyridine, 2-(1-methylhydrazino)-" and similar pyridine-based ligands are of interest for forming complexes with lanthanide ions. nih.govrsc.orgnih.gov These complexes can exhibit interesting photophysical and magnetic properties.

Spectrofluorometric Studies: When complexed with luminescent lanthanide ions such as europium(III) and terbium(III), the pyridine-based ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits its characteristic luminescence. mdpi.comrsc.org Spectrofluorometry is used to measure the excitation and emission spectra of these complexes, as well as their quantum yields and lifetimes. These studies are crucial for developing luminescent probes and materials.

Future Perspectives and Uncharted Research Avenues for Pyridine, 2 1 Methylhydrazino

Innovations in Synthetic Routes and Chemical Modifications

The development of novel and efficient synthetic pathways is crucial for the widespread availability and derivatization of "Pyridine, 2-(1-methylhydrazino)-". Future research will likely focus on greener, more atom-economical synthetic strategies.

One promising area of innovation lies in the application of modern catalytic systems. For instance, the use of transition-metal catalysts, such as those based on cobalt, has emerged as a powerful tool for the C-H functionalization of pyridine (B92270) derivatives. researchgate.net This approach could enable the direct introduction of various functional groups onto the pyridine ring of "Pyridine, 2-(1-methylhydrazino)-", bypassing traditional multi-step synthetic sequences.

Furthermore, advancements in flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction speed, scalability, and safety. Microwave-assisted synthesis has already been shown to be effective for the preparation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones from 4-hydrazinylquinolin-2(1H)-ones, highlighting its potential for related hydrazine-containing heterocycles. nih.gov

The modification of the methylhydrazino group also presents numerous opportunities. Future work could explore N-alkylation, N-arylation, and acylation reactions to generate a diverse library of derivatives. These modifications can significantly impact the compound's electronic properties, steric hindrance, and coordination behavior, thereby tuning its reactivity and biological activity.

| Synthetic Innovation | Potential Advantages | Relevant Research Area |

| Catalytic C-H Functionalization | Atom economy, reduced steps, novel derivatives | Organometallic Chemistry, Organic Synthesis |

| Flow Chemistry | Scalability, safety, precise control | Chemical Engineering, Process Chemistry |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Green Chemistry, Synthetic Methodology |

| Derivatization of Hydrazino Group | Fine-tuning of electronic and steric properties | Medicinal Chemistry, Materials Science |

Exploration of Novel Coordination Architectures and Advanced Catalytic Applications

The nitrogen atoms in both the pyridine ring and the hydrazino group of "Pyridine, 2-(1-methylhydrazino)-" make it an excellent ligand for coordinating with metal ions. This opens up a vast field for the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

Future research is expected to delve into the self-assembly of this ligand with various metal centers, leading to the formation of unique one-, two-, and three-dimensional structures. The choice of metal ion, counter-anion, and reaction conditions will play a critical role in directing the final architecture. strath.ac.uknih.gov The resulting coordination polymers could exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, and sensing.

The catalytic potential of metal complexes derived from "Pyridine, 2-(1-methylhydrazino)-" is another exciting avenue. Hydrazone complexes, which are structurally related, have shown promise in various catalytic applications. researchgate.net By analogy, complexes of "Pyridine, 2-(1-methylhydrazino)-" could be investigated as catalysts for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The ability to tune the electronic and steric environment around the metal center through ligand modification will be key to developing highly active and selective catalysts.

| Coordination Structure | Potential Application | Key Research Focus |

| 1D Coordination Polymers | Molecular wires, sensors | Anion-guided self-assembly |

| 2D and 3D MOFs | Gas storage, separation, catalysis | Porosity, framework stability |

| Discrete Metal Complexes | Homogeneous catalysis | Ligand design for selectivity |

Expansion into New Therapeutic Areas and Drug Delivery Systems

Pyridine and its derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic significance. nih.govnih.govnih.gov The "Pyridine, 2-(1-methylhydrazino)-" scaffold holds considerable promise for the development of new therapeutic agents.

Research into the biological activities of this compound and its derivatives is still in its early stages. Future studies should explore its potential in a wide range of therapeutic areas, including but not limited to:

Anticancer Activity: Many pyridine and hydrazone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net The imidazo[1,2-a]pyridine (B132010) scaffold, for example, is found in several compounds with antiproliferative activity. nih.govresearchgate.net

Antimicrobial and Antiviral Activity: The pyridine moiety is a common feature in antimicrobial and antiviral drugs. researchgate.netnih.gov Derivatives of "Pyridine, 2-(1-methylhydrazino)-" could be screened for their efficacy against a broad spectrum of pathogens.

Neurological Disorders: The structural similarity to nicotine (B1678760) suggests potential interactions with nicotinic acetylcholine (B1216132) receptors, which could be explored for the treatment of neurological conditions. nih.govnist.gov

Furthermore, the development of drug delivery systems based on this compound is a promising area. The coordinating properties of "Pyridine, 2-(1-methylhydrazino)-" could be utilized to create metal-based drug delivery vehicles. These systems could potentially improve the solubility, stability, and targeted delivery of existing drugs.

| Therapeutic Area | Rationale | Future Research Direction |

| Oncology | Known anticancer activity of related scaffolds | Screening against diverse cancer cell lines, mechanism of action studies |

| Infectious Diseases | Prevalent scaffold in antimicrobial/antiviral drugs | Broad-spectrum antimicrobial and antiviral screening |

| Neurology | Structural similarity to neuroactive compounds | Investigation of receptor binding and in vivo efficacy |

| Drug Delivery | Coordination ability for metal-based carriers | Development of targeted and controlled-release systems |

Advanced Computational Design and Materials Science Integration

Computational chemistry and materials science offer powerful tools to accelerate the discovery and development of new applications for "Pyridine, 2-(1-methylhydrazino)-".

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule and its derivatives. miami.edunih.gov This information can guide the synthesis of new compounds with desired characteristics. For example, computational screening can identify derivatives with optimal electronic properties for catalytic applications or specific biological targets. DFT can also be used to study the noncovalent interactions that govern the formation of supramolecular assemblies, aiding in the design of novel coordination polymers. mdpi.comnih.gov

The integration of "Pyridine, 2-(1-methylhydrazino)-" into advanced materials is another exciting frontier. Its ability to act as a ligand suggests its potential use in the development of:

Luminescent Materials: Coordination to lanthanide or other emissive metal ions could lead to the creation of novel phosphorescent materials for applications in lighting and displays.

Magnetic Materials: The formation of coordination polymers with paramagnetic metal ions could result in materials with interesting magnetic properties.

Functional Polymers: Incorporation of the "Pyridine, 2-(1-methylhydrazino)-" moiety into polymer backbones could impart specific functionalities, such as metal-ion sensing or catalytic activity.

| Computational/Materials Approach | Objective | Potential Outcome |

| Density Functional Theory (DFT) | Predict molecular properties and reactivity | Rational design of new derivatives and catalysts |

| Molecular Docking | Predict binding affinity to biological targets | Identification of potential therapeutic applications |

| Integration into Polymers | Impart specific functionalities | Development of smart materials with sensing or catalytic properties |

| Formation of Luminescent Complexes | Create novel light-emitting materials | Advances in optoelectronics and lighting technology |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pyridine, 2-(1-methylhydrazino)- that influence its reactivity and stability in synthetic applications?

- Answer : The compound's molecular formula (C₇H₉N₃), molecular weight (~191.15 g/mol), and substituent positions (e.g., trifluoromethyl groups in analogs) significantly affect its reactivity. Solubility in polar solvents like water or ethanol (as seen in structurally similar compounds) enables its use in aqueous-phase reactions . Purity assessment via HPLC or GC-MS is critical, as impurities (e.g., unreacted hydrazine) may alter reaction outcomes . Key stability considerations include sensitivity to light and air oxidation, necessitating storage under inert atmospheres .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃ (core structure) | |

| Solubility | Polar solvents (water, ethanol) | |

| Stability Considerations | Light-sensitive, oxidizable |

Q. How can researchers safely handle and store Pyridine, 2-(1-methylhydrazino)- to minimize health risks during experiments?

- Answer :

- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent degradation .

- Disposal : For >10 g, dissolve in water and transfer to heavy-metal waste containers for professional disposal .

- Emergency Response : For spills, neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What methodological approaches are recommended for synthesizing Pyridine, 2-(1-methylhydrazino)- derivatives, and how do reaction conditions impact yield and purity?

- Answer :

- Synthesis : Condensation of 2-chloropyridine with methylhydrazine in ethanol under reflux (60–80°C) yields the core structure. For trifluoromethyl-substituted analogs, use Pd-catalyzed cross-coupling with (trifluoromethyl)boronic acids .

- Optimization : Higher yields (75–90%) are achieved with excess methylhydrazine (1.5 eq.) and catalytic KI. Purity (>98%) is confirmed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and low temperatures (0–5°C) for hydrazine addition .

Q. How can structural contradictions in Pyridine, 2-(1-methylhydrazino)- derivatives be resolved using advanced spectroscopic and crystallographic techniques?

- Answer :

- Contradictions : Discrepancies in substituent positions (e.g., trifluoromethyl vs. methyl groups) arise from ambiguous NMR signals.

- Resolution : Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign coupling patterns. X-ray crystallography (e.g., monoclinic C2/c space group analysis) confirms bond angles and stereochemistry . For example, X-ray data for a related compound (C₁₅H₁₄N₄S) resolved β angles of 106.96° and unit cell dimensions (a=13.05 Å, b=21.26 Å) .

Q. What in vitro models are appropriate for evaluating the anticancer potential of Pyridine, 2-(1-methylhydrazino)- derivatives, and how should cytotoxicity assays be designed?

- Answer :

- Models : Use human cancer cell lines (e.g., MCF-7, HeLa) for preliminary screening. Dose-response curves (0.1–100 µM) over 48–72 hours assess IC₅₀ values .

- Assay Design :

Seed cells in 96-well plates (5×10³ cells/well).

Treat with derivatives dissolved in DMSO (<0.1% final concentration).

Quantify viability via MTT assay (absorbance at 570 nm) .

- Validation : Compare results with positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous lines (e.g., HEK-293) .